molecular formula C7H10NO+ B14639532 Pyridinium, 3-methoxy-1-methyl- CAS No. 54560-57-5

Pyridinium, 3-methoxy-1-methyl-

Cat. No.: B14639532
CAS No.: 54560-57-5
M. Wt: 124.16 g/mol
InChI Key: UDJAZTVANVDKHA-UHFFFAOYSA-N
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Description

Pyridinium, 3-methoxy-1-methyl-: is a derivative of pyridine, a basic heterocyclic organic compound. Pyridinium salts are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The presence of a methoxy group at the 3-position and a methyl group at the 1-position of the pyridinium ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-methoxy-1-methyl- can be achieved through several methods. One common method involves the condensation reaction of 3-methoxybenzaldehyde with methylpyridine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of Pyridinium, 3-methoxy-1-methyl- often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent evaporation and recrystallization are commonly employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 3-methoxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 3-methoxy-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 3-methoxy-1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and methyl groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-1-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO/c1-8-5-3-4-7(6-8)9-2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJAZTVANVDKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391050
Record name Pyridinium, 3-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54560-57-5
Record name Pyridinium, 3-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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